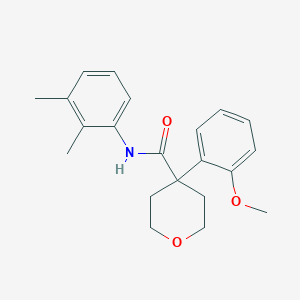

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide

Beschreibung

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group and an N-linked 2,3-dimethylphenyl moiety.

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUPMPIRQTPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

| Compound Name | Structural Features | Functional Groups | Biological Use | Key Properties |

|---|---|---|---|---|

| N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | Oxane core, 2-methoxyphenyl, 2,3-dimethylphenyl substituent | Carboxamide, methoxy, methyl | Not specified | High lipophilicity (methyl groups); potential herbicidal activity via acetolactate synthase inhibition |

| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide core, 2,3-dichlorophenyl, ethoxymethoxy group | Benzamide, ethoxymethoxy, chlorine | Herbicide | Chlorine enhances electrophilic reactivity; targets lipid biosynthesis |

| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide core, 2,4-difluorophenyl, trifluoromethyl phenoxy | Pyridinecarboxamide, fluorine | Herbicide | Fluorine groups improve metabolic stability; inhibits carotenoid biosynthesis |

| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | Acetamide core, trifluoromethyl sulfonylamino group, dimethylphenyl | Acetamide, sulfonylamino, trifluoromethyl | Plant growth regulator | Sulfonylamino group enhances soil mobility; inhibits cell division |

Functional Group Analysis

- Carboxamide vs. Benzamide/Pyridinecarboxamide : The target compound’s oxane carboxamide core may confer conformational rigidity compared to planar benzamide analogs like etobenzanid. Pyridinecarboxamides (e.g., diflufenican) introduce aromatic nitrogen, enhancing binding to enzymatic targets .

- Substituent Effects :

- Methoxy vs. Ethoxymethoxy : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, while etobenzanid’s ethoxymethoxy group provides greater steric bulk and lipophilicity .

- Methyl vs. Chlorine/Fluorine : Methyl groups increase lipophilicity and metabolic stability, whereas halogens (Cl, F) in analogs improve electrophilicity and target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.